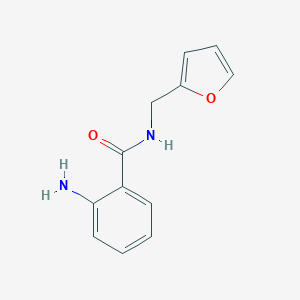

2-amino-N-(furan-2-ylmethyl)benzamide

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-amino-N-(furan-2-ylmethyl)benzamide involves several steps. One common method starts with the reaction of furfurylamine with methyl anthranilate . The reaction conditions typically involve heating and the use of solvents such as ethanol or methanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

2-amino-N-(furan-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-amino-N-(furan-2-ylmethyl)benzamide is CHNO, with a molecular weight of 216.24 g/mol. The compound features an amino group, a furan ring, and a benzamide structure, contributing to its potential biological activities.

Antiviral Activity

Recent studies have highlighted the role of compounds similar to this compound as inhibitors of viral proteases, particularly in the context of SARS-CoV-2. For instance, derivatives based on furan scaffolds have shown promising activity against the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. A notable compound identified in a screening process exhibited an IC value of 10.76 μM against Mpro, indicating its potential as a lead compound for further optimization in antiviral drug development .

Anticancer Properties

The anticancer potential of this compound has been explored through various synthesized derivatives. Compounds with similar structural motifs have been reported to exhibit significant cytotoxicity against different cancer cell lines, including HepG2 and PC12 cells. For example, a series of thiazole-based compounds demonstrated potent anti-proliferative effects against leukemia cells, suggesting that modifications to the furan-benzamide structure could yield effective anticancer agents .

Synthesis and Optimization

The synthesis of this compound can be achieved through various chemical pathways that involve the reaction of furan derivatives with amine and carboxylic acid components. The optimization of these synthetic routes is crucial for enhancing yield and purity, which directly impacts biological activity.

Synthetic Pathway Overview:

- Starting Materials: Furan derivatives and appropriate amines.

- Reagents: Commonly used reagents include coupling agents and solvents like ethanol.

- Conditions: Reactions are typically performed under controlled temperature conditions to maximize yield.

Case Study 1: SARS-CoV-2 Inhibition

A recent study focused on the identification of non-peptidomimetic inhibitors for SARS-CoV-2 Mpro using derivatives based on furan structures. The lead compound showed low cytotoxicity and significant inhibitory activity, paving the way for further development into therapeutic agents against COVID-19 .

Case Study 2: Anticancer Activity

Another investigation into the anticancer effects of benzamide derivatives revealed that modifications to the furan moiety could enhance selectivity and potency against specific cancer cell lines. The structure-activity relationship (SAR) studies indicated that certain substitutions on the benzamide ring significantly improved cytotoxic effects against HepG2 cells .

Mecanismo De Acción

The mechanism of action of 2-amino-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

2-amino-N-(furan-2-ylmethyl)benzamide can be compared with other similar compounds, such as:

This compound derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

Furan derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring structure and exhibit similar reactivity.

Benzamide derivatives: Compounds such as N-(furan-2-ylmethyl)aniline and N-(furan-2-ylmethyl)benzamide have similar core structures but differ in their functional groups.

The uniqueness of this compound lies in its specific combination of the furan ring and benzamide moiety, which imparts distinct chemical and biological properties .

Actividad Biológica

2-amino-N-(furan-2-ylmethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound has been explored through various methods, including microwave-assisted techniques. One notable study reported the use of microwave radiation to create amide derivatives containing furan rings, achieving good yields under optimized conditions . The compound can be synthesized from furan derivatives and benzamides, utilizing coupling reagents for effective formation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects with IC50 values ranging from 3.35 to 16.79 μM against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) .

The mechanism underlying the anticancer activity of this compound appears to involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that it may interact with specific cellular pathways related to cancer cell survival and proliferation, although detailed mechanisms remain to be fully elucidated.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. A study highlighted its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, showing a maximal protective effect at an EC50 value of 0.1 μM . This suggests potential applications in diabetes management by preserving insulin-producing cells.

Case Studies

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan and benzamide moieties can significantly influence the biological activity of the compound. For example, substituents on the benzene ring have been shown to enhance cytotoxicity against specific cancer cell lines, suggesting a need for further exploration into optimized derivatives .

Propiedades

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHBCAVHAVRLGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357049 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

117507-63-8 | |

| Record name | 2-amino-N-(furan-2-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.